

Application Notes and Protocols: Loading Cells with Caged Nucleotides Using Permeabilization

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Caged GTP

CAS No.: 124830-99-5

Cat. No.: B1141068

[Get Quote](#)

Introduction: Unlocking Cellular Dynamics with Light

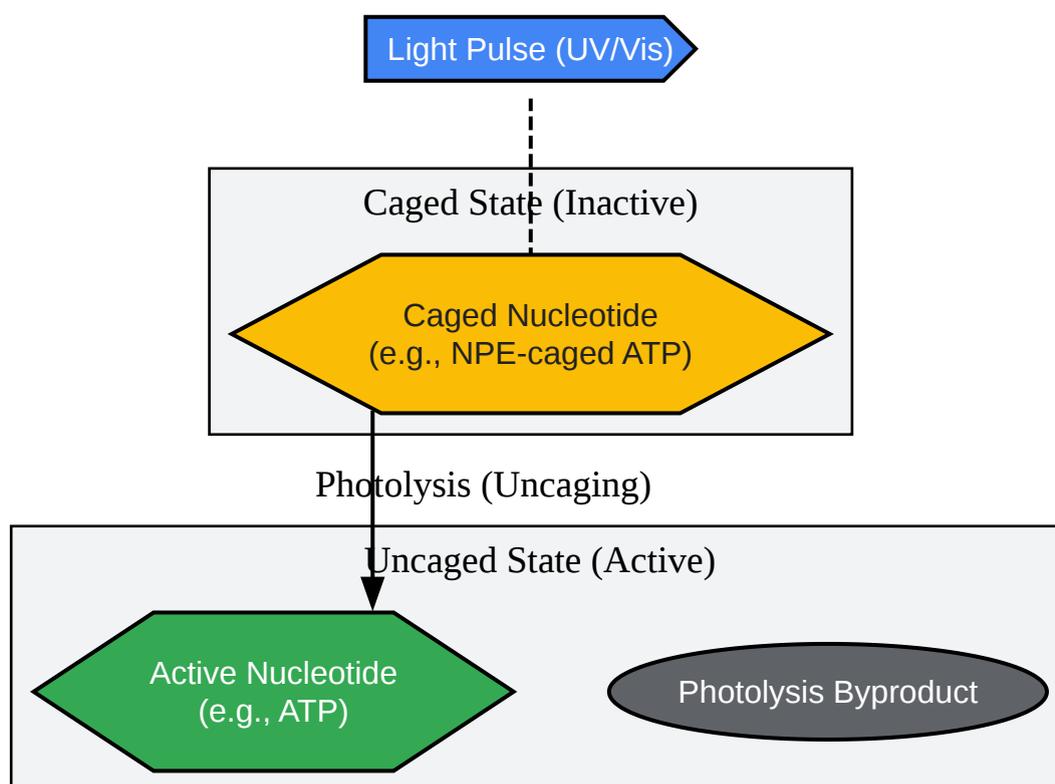
In the intricate world of cellular signaling, events often occur on millisecond timescales and in highly localized subcellular compartments. To dissect these rapid and spatially defined processes, researchers require tools that offer precise temporal and spatial control over the introduction of bioactive molecules. Caged compounds are powerful tools that meet this need. [1] These are synthetic molecules that contain a photolabile protecting group, or "cage," covalently attached to a biologically active molecule, such as a nucleotide, rendering it inert. [1] Upon illumination with a specific wavelength of light, the cage is cleaved, releasing the active molecule in a process known as photolysis or uncaging. [1][2] This technique allows for the rapid and targeted release of signaling molecules within living cells, enabling the study of their immediate effects on cellular processes. [3][4]

However, a significant challenge lies in the delivery of these often-impermeable caged nucleotides into the cytosol of intact cells. [1] While methods like microinjection and the use of cell-permeant esters exist, they have limitations in terms of throughput, precision, and potential for cellular disruption. [1] Cell permeabilization offers a robust and widely applicable alternative for loading a population of cells with caged nucleotides. This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to effectively load cells with caged nucleotides using various permeabilization techniques. We will

delve into the principles behind these methods, provide detailed protocols, and offer insights into experimental design and troubleshooting.

The Principle of Caging and Uncaging

The core concept of caging involves temporarily inactivating a biologically active molecule by chemical modification. This "caged" molecule can then be introduced into a biological system without eliciting a response. The re-activation is triggered by a pulse of light, typically in the UV or near-UV range, which cleaves the photolabile caging group and releases the active molecule.[1][5] This process is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Figure 1: The fundamental principle of caging and uncaging. A biologically inactive caged nucleotide is activated by a pulse of light, releasing the active nucleotide and a photolysis byproduct.

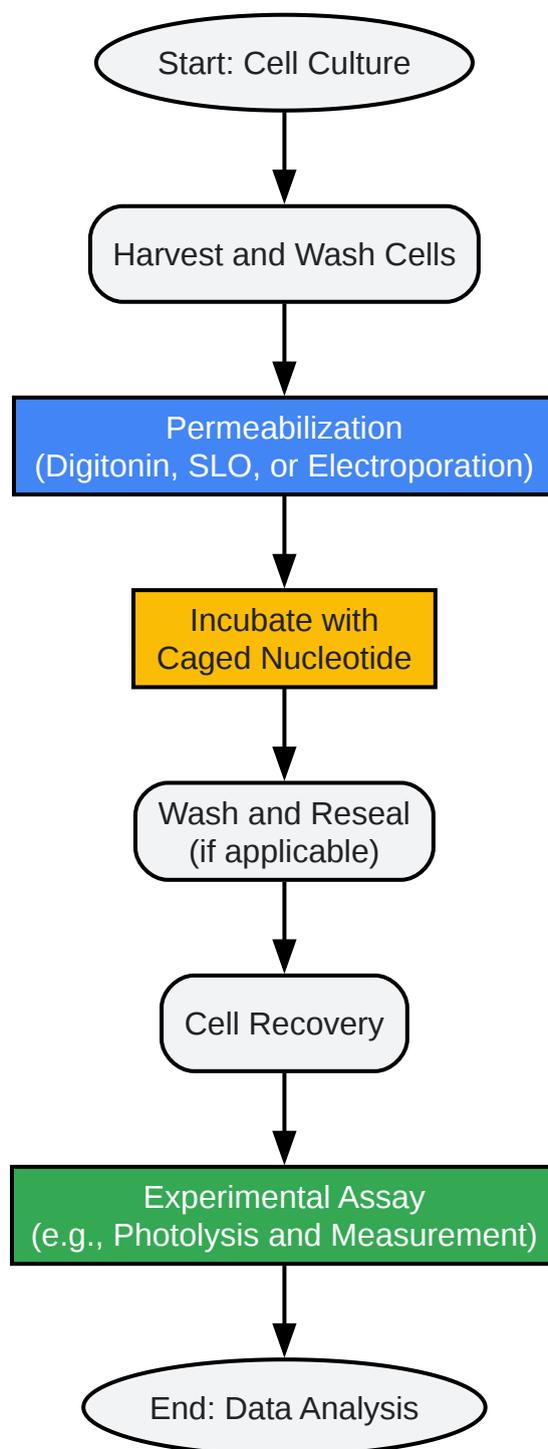
Choosing Your Permeabilization Strategy

The choice of permeabilization method is critical and depends on the cell type, the size of the caged nucleotide, and the desired degree of plasma membrane disruption. The goal is to create transient pores in the cell membrane that are large enough to allow the entry of the caged nucleotide but small enough to prevent the loss of essential intracellular components and maintain cell viability. Here, we discuss three commonly used methods: digitonin, streptolysin-O (SLO), and electroporation.

Method	Mechanism of Action	Advantages	Disadvantages	Best Suited For
Digitonin	A mild, non-ionic detergent that selectively complexes with cholesterol in the plasma membrane, creating pores.[6]	Gentle, preserves organelle integrity, and is relatively simple and inexpensive.	Can be less efficient for larger molecules, and the optimal concentration is highly cell-type dependent.[7]	Loading of small to medium-sized caged nucleotides (e.g., caged ATP, cAMP) into a variety of adherent and suspension cells.
Streptolysin-O (SLO)	A bacterial toxin that binds to cholesterol in the plasma membrane and forms large, stable pores upon warming.[8]	Creates well-defined and larger pores, allowing for the introduction of larger molecules. Pores can be resealed.[9]	Can be cytotoxic if not used carefully, and the protocol requires precise temperature control.[9]	Loading of larger caged molecules or when precise control over pore size is needed.
Electroporation	Application of a controlled electrical field that creates transient pores in the cell membrane.[10][11]	Highly efficient for a wide range of cell types and molecule sizes. [12][13] Does not require chemical reagents.	Requires specialized equipment, can cause significant cell death if not optimized, and may alter cell physiology.[10]	High-throughput loading of various caged nucleotides into a broad range of cell types, including those resistant to chemical permeabilization.

Visualizing the Permeabilization and Loading Workflow

The general workflow for loading cells with caged nucleotides via permeabilization is a multi-step process that requires careful execution. The following diagram outlines the key stages of a typical experiment.



[Click to download full resolution via product page](#)

Figure 2: A generalized experimental workflow for loading caged nucleotides into cells using permeabilization techniques.

Detailed Protocols

A Note on Scientific Integrity: The following protocols are designed to be self-validating. It is crucial to include proper controls in every experiment. These should include:

- Control 1 (No Permeabilization): Cells incubated with the caged nucleotide but without the permeabilizing agent.
- Control 2 (No Caged Nucleotide): Cells subjected to the permeabilization protocol but without the addition of the caged nucleotide.
- Control 3 (No Photolysis): Cells loaded with the caged nucleotide but not exposed to the uncaging light source.
- Control 4 (Vehicle Control): Cells treated with the vehicle used to dissolve the caged nucleotide.

Protocol 1: Digitonin-Mediated Permeabilization and Loading

Rationale: Digitonin is a steroidal saponin that selectively permeabilizes the plasma membrane by interacting with cholesterol, leaving intracellular membranes largely intact. The concentration of digitonin is a critical parameter that must be optimized for each cell type to achieve efficient loading without causing excessive cytotoxicity.

Materials:

- Cells of interest (adherent or in suspension)
- Culture medium
- Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
- Permeabilization Buffer (e.g., KHM buffer: 25 mM HEPES-KOH, pH 7.0, 125 mM KOAc, 2.5 mM Mg(OAc)₂, supplemented with 1 mM DTT)
- Digitonin stock solution (e.g., 2 mg/mL in DMSO, store at -20°C)

- Caged nucleotide (e.g., caged ATP, stock solution in an appropriate buffer)
- Quenching solution (e.g., culture medium supplemented with 10% FBS)
- Trypan blue solution

Procedure:

- Cell Preparation:
 - For adherent cells, grow them on coverslips or in multi-well plates to the desired confluency.
 - For suspension cells, harvest by centrifugation (e.g., 300 x g for 5 minutes) and wash once with PBS. Resuspend the cell pellet in PBS to a concentration of 1-5 x 10⁶ cells/mL.
- Optimization of Digitonin Concentration (Crucial First Step):
 - Prepare a series of digitonin dilutions in permeabilization buffer (e.g., 5, 10, 20, 40, 80 µg/mL).
 - Incubate a small aliquot of cells with each digitonin concentration for a short period (e.g., 2-5 minutes) at room temperature.[\[14\]](#)
 - Assess cell permeability using a viability dye like Trypan blue. The optimal concentration is the lowest one that permeabilizes >90% of the cells without causing significant cell lysis (visible aggregation and debris).
- Permeabilization and Loading:
 - Wash the cells once with permeabilization buffer.
 - Prepare the loading solution by adding the caged nucleotide to the permeabilization buffer containing the optimized concentration of digitonin. A typical starting concentration for the caged nucleotide is 100-500 µM.
 - Incubate the cells with the loading solution for 5-15 minutes at room temperature. The incubation time may need to be optimized.

- Washing and Resealing:
 - Gently remove the loading solution.
 - Wash the cells 2-3 times with ice-cold permeabilization buffer (without digitonin) to remove extracellular caged nucleotide.
 - To reseal the plasma membrane, incubate the cells in quenching solution (e.g., complete culture medium) for at least 30 minutes at 37°C in a CO₂ incubator.
- Cell Recovery and Experimentation:
 - After the resealing and recovery period, the cells are ready for the uncaging experiment.
 - Proceed with photolysis using an appropriate light source and subsequent analysis of the cellular response.

Protocol 2: Streptolysin-O (SLO)-Mediated Permeabilization and Loading

Rationale: SLO is a pore-forming toxin that creates larger and more stable pores in the plasma membrane compared to digitonin.[8] This method is particularly useful for loading larger caged molecules. The protocol involves a binding step on ice, followed by pore formation at a higher temperature.[8]

Materials:

- Cells of interest
- Culture medium
- Hanks' Balanced Salt Solution (HBSS) or similar buffer
- Reduced Streptolysin-O (SLO)
- Caged nucleotide
- Resealing buffer (e.g., complete culture medium)

Procedure:

- Cell Preparation:
 - Prepare cells as described in the digitonin protocol.
- Optimization of SLO Concentration:
 - Titrate the SLO concentration to find the optimal dose for your cell type. This is typically in the range of 50-500 ng/mL.
 - Incubate cells with varying concentrations of SLO on ice for 15 minutes, followed by a 10-minute incubation at 37°C.
 - Assess permeabilization using a fluorescent dye that can enter permeabilized cells (e.g., propidium iodide).[\[15\]](#)
- Permeabilization and Loading:
 - Wash cells with ice-cold HBSS.
 - Prepare the loading solution containing the optimized concentration of SLO and the desired concentration of the caged nucleotide in ice-cold HBSS.
 - Incubate the cells with the loading solution on ice for 15-30 minutes to allow the SLO to bind to the plasma membrane.
 - Remove the unbound SLO and caged nucleotide by washing the cells with ice-cold HBSS.
 - Induce pore formation by incubating the cells in warm (37°C) HBSS for 5-10 minutes.
- Resealing and Recovery:
 - Reseal the pores by incubating the cells in complete culture medium at 37°C for at least 30-60 minutes.
- Experimentation:

- The cells are now loaded and ready for the photolysis experiment.

Protocol 3: Electroporation-Mediated Loading

Rationale: Electroporation utilizes an electrical pulse to create transient pores in the cell membrane, allowing for the entry of extracellular molecules.^{[10][13]} The key parameters to optimize are the voltage, pulse duration, and number of pulses, which will vary depending on the cell type and the electroporation system used.

Materials:

- Cells of interest
- Electroporation buffer (low ionic strength, e.g., sucrose-based buffer)
- Caged nucleotide
- Electroporator and appropriate cuvettes
- Culture medium

Procedure:

- Cell Preparation:
 - Harvest and wash cells, then resuspend them in ice-cold electroporation buffer at a high density (e.g., $1-10 \times 10^6$ cells/100 μ L).
- Optimization of Electroporation Parameters:
 - This is a critical step and should be performed systematically. Start with the manufacturer's recommendations for your cell type.
 - Vary the voltage, pulse length, and number of pulses to find conditions that maximize loading efficiency (assessed with a fluorescent marker) while maintaining acceptable cell viability (>50%).
- Electroporation and Loading:

- Add the caged nucleotide to the cell suspension in the electroporation cuvette.
- Apply the optimized electrical pulse(s).
- Immediately after the pulse, allow the cells to recover on ice for 5-10 minutes.
- Recovery:
 - Gently transfer the cells from the cuvette to a larger volume of pre-warmed complete culture medium.
 - Incubate the cells at 37°C in a CO₂ incubator for at least 1-2 hours to allow for membrane resealing and recovery.
- Experimentation:
 - After recovery, the cells can be used for uncaging experiments.

Troubleshooting Common Issues

Issue	Possible Cause	Recommended Solution
Low Loading Efficiency	<ul style="list-style-type: none"> - Insufficient permeabilization (reagent concentration too low or incubation time too short). - Inefficient resealing leading to leakage of the caged nucleotide. - Caged nucleotide degradation. 	<ul style="list-style-type: none"> - Re-optimize the concentration of the permeabilizing agent and incubation time.[7] - Ensure proper resealing conditions (temperature, time, and medium). - Handle caged nucleotide stocks according to the manufacturer's instructions (protect from light and repeated freeze-thaw cycles).
High Cell Death	<ul style="list-style-type: none"> - Over-permeabilization (reagent concentration too high or incubation too long). - Harsh electroporation conditions. - Mechanical stress during cell handling. 	<ul style="list-style-type: none"> - Reduce the concentration of the permeabilizing agent or shorten the incubation time. [16]- Optimize electroporation parameters (lower voltage, shorter pulse). - Handle cells gently, avoid vigorous pipetting or centrifugation.
High Background Signal (before photolysis)	<ul style="list-style-type: none"> - Incomplete removal of extracellular caged nucleotide. - Spontaneous uncaging of the compound. - Presence of uncaged nucleotide in the stock solution. 	<ul style="list-style-type: none"> - Perform thorough washing steps after loading. - Protect caged compounds from ambient light at all times. - Use high-purity caged nucleotides and consider treating the loading solution with apyrase to remove any contaminating ATP if using caged ATP.[17]
Variability Between Experiments	<ul style="list-style-type: none"> - Inconsistent cell density or passage number. - Inconsistent reagent preparation or storage. - Fluctuations in temperature or timing. 	<ul style="list-style-type: none"> - Use cells at a consistent confluency and within a defined passage number range. - Prepare fresh reagents and store them properly. - Maintain precise control over

incubation times and temperatures.

Concluding Remarks

The ability to load cells with caged nucleotides via permeabilization opens up a vast array of experimental possibilities for dissecting complex cellular signaling pathways with unparalleled temporal and spatial resolution. The choice of permeabilization method—be it the gentle approach of digitonin, the pore-forming precision of SLO, or the high-efficiency of electroporation—should be carefully considered based on the specific experimental needs and cell type. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and effectively utilize this powerful technique to advance our understanding of cellular dynamics and accelerate drug discovery efforts.

References

- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. *Nature Methods*, 4(8), 619-628. [[Link](#)]
- Bio-Rad Antibodies. (n.d.). Permeabilization & Fixation - Flow Cytometry Guide. Retrieved from [[Link](#)]
- Lin, C., et al. (2021). Conditionally Activated (“Caged”) Oligonucleotides. *Molecules*, 26(5), 1435. [[Link](#)]
- Li, S. (2019). Cell Fixation and Permeabilization Protocol using 70% Ethanol. *protocols.io*. [[Link](#)]
- Wang, R., et al. (2025). Manipulating DNA and RNA structures via click-to-release caged nucleic acids for biological and biomedical applications. *Nature Communications*. [[Link](#)]
- Loge, C., et al. (2021). Optimised Electroporation for Loading of Extracellular Vesicles with Doxorubicin. *Pharmaceutics*, 13(12), 2167. [[Link](#)]
- Bier, M., et al. (2017). Schematic drawing of the permeabilization of the cellular membrane while applying an electric field. *ResearchGate*. [[Link](#)]

- Walev, I., et al. (2001). Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O. *Proceedings of the National Academy of Sciences*, 98(6), 3185-3190. [[Link](#)]
- Trentham, D. R., & Corrie, J. E. (2002). Caged ATP. In *Methods in Enzymology* (Vol. 345, pp. 3-21). Academic Press. [[Link](#)]
- Oh, S., et al. (2024). Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition. *Nature Communications*. [[Link](#)]
- Deiters, A. (2010). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. *ACS Chemical Biology*, 5(1), 17-26. [[Link](#)]
- Liu, A. P., et al. (2021). Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells. *Nature Chemistry*, 13(8), 758-766. [[Link](#)]
- Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. *Israel Journal of Chemistry*, 58(6), 725-733. [[Link](#)]
- Bio-Synthesis Inc. (2015). Chemical structures of caged nucleobases. Retrieved from [[Link](#)]
- Johnsen, K. B., et al. (2016). Overview and Update on Methods for Cargo Loading into Extracellular Vesicles. *International Journal of Molecular Sciences*, 17(9), 1364. [[Link](#)]
- Kano, F., et al. (2012). Permeabilization of HeLa cells with streptolysin O (SLO). ResearchGate. [[Link](#)]
- Morrison, L. E., & Dmochowski, I. J. (2011). Caged oligonucleotides for studying biological systems. *Current Protocols in Nucleic Acid Chemistry*, Chapter 4, Unit 4.47. [[Link](#)]
- Bio-Rad Antibodies. (n.d.). Digitonin Cell Permeabilization Protocol. Retrieved from [[Link](#)]
- Gayen, M., et al. (2019). A schematic diagram of the cell-permeabilization and resealing assay. ResearchGate. [[Link](#)]

- BioAcademia. (n.d.). Streptolysin O (Hemolytic streptococcus), functional. Retrieved from [\[Link\]](#)
- Almassy, J., & Yule, D. I. (2013). Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. Cold Spring Harbor Protocols, 2013(1), pdb.top066076. [\[Link\]](#)
- Schwarz, J. L., et al. (2023). Precise, Orthogonal Remote-Control of Cell-Free Systems Using Photocaged Nucleic Acids. Journal of the American Chemical Society, 145(17), 9399-9404. [\[Link\]](#)
- Roudkenar, M. H., et al. (2007). Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry. Iranian Journal of Immunology, 4(4), 236-243. [\[Link\]](#)
- Creative Biostructure. (n.d.). Exosomes Loading Drugs by Electroporation. Retrieved from [\[Link\]](#)
- Biology Department, Davidson College. (n.d.). Explanation of the SLO Method for Selectively Permeabilizing the Plasma Membrane. Retrieved from [\[Link\]](#)
- Jena Bioscience. (n.d.). Adenosines labeled with Photo-labile groups ("Caged"). Retrieved from [\[Link\]](#)
- Miki, K., et al. (2021). Design and synthesis of gene-directed caged cyclic nucleotides exhibiting cell type selectivity. Chemical Communications, 57(44), 5406-5409. [\[Link\]](#)
- Loge, C., et al. (2021). Optimised Electroporation for Loading of Extracellular Vesicles with Doxorubicin. MDPI. [\[Link\]](#)
- ResearchGate. (2021). Issues with Permeabilization during Flow Cytometry?. Retrieved from [\[Link\]](#)
- Science.gov. (n.d.). digitonin permeabilized cells: Topics. Retrieved from [\[Link\]](#)
- Chashchina, A. A., et al. (2019). An optimized permeabilization step for flow cytometry analysis of nuclear proteins in myeloid differentiation of blood cells into neutrophils.

MethodsX, 6, 334-340. [[Link](#)]

- Jena Bioscience. (n.d.). NPE-caged-ATP. Retrieved from [[Link](#)]
- EriVan Bio. (2022). Loading of Exosomes with Drugs. Retrieved from [[Link](#)]
- De Filippis, L., et al. (2020). Human Serum Albumin Binds Streptolysin O (SLO) Toxin Produced by Group A Streptococcus and Inhibits Its Cytotoxic and Hemolytic Effects. *Frontiers in Immunology*, 11, 580138. [[Link](#)]
- Ellis-Davies, G. C. R. (2011). Useful caged compounds for cell physiology. *Accounts of Chemical Research*, 44(6), 489-498. [[Link](#)]
- Mondal, S., et al. (2021). Controlled destabilization of caged circularized DNA oligonucleotides predicted by replica exchange molecular dynamics simulations. *Physical Chemistry Chemical Physics*, 23(35), 19688-19699. [[Link](#)]
- Nakatsu, F. (n.d.). Digitonin treatment. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caged ATP [almerja.com]
- 4. Useful caged compounds for cell physiology - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]

- 6. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 7. support.epicypher.com [support.epicypher.com]
- 8. Method to permeabilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 9. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 10. Optimised Electroporation for Loading of Extracellular Vesicles with Doxorubicin - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Loading Cells with Caged Nucleotides Using Permeabilization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1141068#how-to-load-cells-with-caged-nucleotides-using-permeabilization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com